molecular formula C24H40O5 B033422 Hyocholic acid CAS No. 547-75-1

Hyocholic acid

Cat. No.: B033422
CAS No.: 547-75-1
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-KWXDGCAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyocholic acid (HCA; 3α,6α,7α-trihydroxy-5β-cholanic acid) is a trihydroxylated bile acid (BA) predominantly found in pigs, where it constitutes ~76% of the BA pool . In humans, HCA exists in trace amounts in blood and urine but is elevated in cholestasis or after bariatric surgery . Structurally, HCA is distinguished by its 6α-hydroxyl group, which differentiates it from other primary BAs like cholic acid (CA; 3α,7α,12α-trihydroxy) and chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy) . HCA is synthesized in pigs via CYP4A21-mediated 6α-hydroxylation of CDCA, while in humans, CYP3A4 catalyzes this conversion .

HCA regulates glucose homeostasis via dual mechanisms: agonism of the G protein-coupled receptor TGR5 (stimulating GLP-1 secretion) and antagonism of the farnesoid X receptor (FXR), which reverses FXR-mediated suppression of glucagon transcription . Its unique signaling profile contributes to the exceptional resistance of pigs to type 2 diabetes . HCA also serves as a diagnostic biomarker for metabolic disorders and is used as an internal standard in fecal BA quantification due to its stability and detectability .

Preparation Methods

ODM-201 is synthesized through a series of chemical reactions involving key intermediates. The preparation of ODM-201 involves the formation of a crystalline form of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)prop-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. The synthetic route includes the following steps :

    Formation of a suspension: ODM-201 is suspended in a solvent such as isopropanol, methyl tert-butyl ether, ethyl acetate, or n-heptane. The suspension is stirred for several days at a controlled temperature.

    Solution preparation: ODM-201 is dissolved in a solvent by heating to 50-60°C, followed by filtration and slow cooling to allow crystallization. The crystals are then separated and dried.

Chemical Reactions Analysis

Conjugation Reactions

Hyocholic acid undergoes conjugation with glycine or taurine in the liver, forming glycothis compound (GCA) and taurothis compound (TCA) . These conjugates enhance solubility and bile acid transport:
Glycine conjugation :
Hyocholic acid+GlycineGCA\text{this compound}+\text{Glycine}\rightarrow \text{GCA}
Taurine conjugation :
Hyocholic acid+TaurineTCA\text{this compound}+\text{Taurine}\rightarrow \text{TCA}

Microbial Transformations

Gut microbiota convert this compound into secondary bile acids via:

  • 7α-dehydroxylation , producing hyodeoxycholic acid (HDCA) .
  • Epimerization of the 7α-hydroxy group to 7β-hydroxy, yielding ω-muricholic acid .
TransformationProduct
7α-DehydroxylationHDCA
7α→7β Epimerizationω-Muricholic acid

Metabolic Pathways

This compound regulates glucose homeostasis by activating TGR5 (G-protein-coupled BA receptor) and inhibiting FXR (farnesoid X receptor) . This dual mechanism enhances GLP-1 secretion, improving insulin sensitivity.

Key pathways :

  • GLP-1 upregulation : HCA increases GLP-1 release in enteroendocrine cells .
  • FXR inhibition : Reduces hepatic glucose production by suppressing gluconeogenic genes .

Clinical Relevance

This compound levels correlate with metabolic disorders:

  • Low serum HCA is linked to obesity, diabetes, and pre-diabetes .
  • Post-bariatric surgery : Elevated HCA predicts diabetes remission .

Data Table: Key Metabolic Findings

Cohort SizeOutcomeHCA Levels
1107Obesity/DiabetesDecreased
38Post-surgeryIncreased
207Long-term riskPredictive

Research Implications

Scientific Research Applications

Therapeutic Applications in Metabolic Syndrome

Recent studies have highlighted HCA's potential as a therapeutic agent for metabolic syndrome, which includes conditions such as obesity and type 2 diabetes mellitus (T2DM). HCA has been identified as a strong predictor of glucolipid dysmetabolism, indicating its relevance in managing these conditions.

  • Mechanism of Action : HCA influences glucose metabolism through its interaction with specific receptors, namely the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5. Activation of TGR5 by HCA enhances the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose regulation and insulin sensitivity .
  • Clinical Studies : In a cohort study involving 1,213 participants, lower serum concentrations of HCA were associated with increased risks of obesity and diabetes. Furthermore, oral administration of HCA has been shown to increase fasting GLP-1 levels more effectively than metformin in both healthy and diabetic mouse models .

Biomarker for Metabolic Disorders

HCA species have emerged as novel biomarkers for assessing metabolic health. Their concentrations in serum can predict future metabolic outcomes, making them valuable for early diagnosis and intervention strategies.

  • Predictive Value : A validation study conducted with an independent cohort demonstrated that serum levels of HCA could predict metabolic health over a five-year period. Participants who maintained healthy metabolic profiles had significantly higher levels of HCA compared to those who developed metabolic abnormalities .
  • Research Findings : Studies indicate that HCA constitutes approximately 76% of the bile acid pool in pigs, a species noted for its resistance to T2DM. This unique profile suggests that HCA may play a critical role in glucose homeostasis across different species .

Pharmaceutical Development

The pharmaceutical potential of HCA is being explored through various research avenues:

  • Non-Hepatic Applications : Beyond its hepatic effects, research is focusing on the impact of HCA on non-hepatic tissues, which may open new pathways for drug development targeting metabolic diseases .
  • Biotransformation Studies : Investigations into the bacteriogenic biotransformation of HCA emphasize its polyphyletic nature and potential therapeutic implications across different mammalian species .

Summary Table of Research Findings

StudyFocusKey Findings
Rong et al. (2024)Metabolic SyndromeIdentified HCA as a predictor for glucolipid dysmetabolism; potential therapeutic applications discussed.
Zheng et al. (2021)Glucose HomeostasisDemonstrated that HCA enhances GLP-1 secretion via TGR5 activation; superior to metformin in some models.
Validation Study (2021)Biomarker PotentialEstablished serum HCA levels as predictive markers for future metabolic outcomes over five years.

Mechanism of Action

ODM-201 exerts its effects by binding to androgen receptors with high affinity, thereby inhibiting the nuclear translocation of the receptor and preventing the activation of androgen-responsive genes. This inhibition leads to a reduction in tumor growth and progression in prostate cancer . The compound also blocks the activity of mutant androgen receptors that arise in response to anti-androgen therapies, making it effective against resistant forms of prostate cancer .

Comparison with Similar Compounds

Functional and Metabolic Comparisons

Compound Receptor Activity Metabolic Role Therapeutic Use/Effect
Hyocholic acid TGR5 agonist, FXR antagonist Enhances GLP-1 secretion, improves glucose tolerance Potential biomarker for diabetes ; Low hepatotoxicity
Cholic acid FXR agonist Promotes bile flow, regulates cholesterol Treats bile acid synthesis disorders
CDCA FXR agonist, TGR5 weak agonist Bile emulsification, regulates lipid absorption Dissolves gallstones
α/β-Muricholic acid FXR antagonist (weak) Modulates lipid metabolism, protects against cholestasis Experimental models for metabolic studies
UDCA FXR antagonist, TGR5 agonist (weak) Anti-apoptotic, anti-inflammatory in cholestasis Treats primary biliary cholangitis
TUDCA FXR antagonist Reduces ER stress, enhances insulin sensitivity Investigational for diabetes

Key Research Findings

Glucose Homeostasis :

  • In diabetic mice, HCA reduced blood glucose more effectively than metformin or TUDCA, with a 30% greater improvement in glucose tolerance .
  • HCA increased GLP-1 secretion by 2.5-fold in STC-1 intestinal cells via cAMP-Ca²⁺ signaling, outperforming LCA and DCA .
  • Human studies showed HCA levels inversely correlate with fasting glucose (r = -0.62, p < 0.01) .

Receptor Specificity :

  • HCA activates TGR5 (EC₅₀ = 10 μM) and antagonizes FXR (IC₅₀ = 50 μM), a dual mechanism absent in CA or CDCA .
  • Muricholic acids weakly antagonize FXR but lack significant TGR5 activation .

Diagnostic Utility: Serum HCA concentrations are 3-fold lower in diabetic patients vs. healthy controls (p < 0.001) .

Biological Activity

Hyocholic acid (HCA) is a bile acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and glucose homeostasis. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of HCA.

Overview of this compound

This compound is a bile acid derivative that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats. Recent studies have highlighted its significance beyond digestion, particularly in metabolic disorders such as obesity and diabetes.

HCA exerts its biological effects primarily through its interactions with specific receptors:

  • Farnesoid X Receptor (FXR) : A nuclear receptor that regulates bile acid homeostasis and glucose metabolism.
  • G-Protein-Coupled Bile Acid Receptor 1 (TGR5) : A receptor involved in energy metabolism and secretion of glucagon-like peptide-1 (GLP-1), which is important for glucose regulation.

Research Findings

  • Glucose Homeostasis : HCA species have been shown to improve glucose homeostasis through distinct signaling mechanisms involving TGR5 and FXR. In a study involving pigs, administration of HCA led to decreased blood glucose levels and increased GLP-1 secretion, indicating its role in glycemic control .
  • Metabolic Biomarkers : A study identified HCA species as novel biomarkers for metabolic diseases. Lower serum concentrations of HCA were associated with obesity and diabetes, suggesting a potential role in disease pathogenesis .
  • In Vitro Studies : Experiments using enteroendocrine L-cell lines demonstrated that HCA species stimulate GLP-1 secretion at higher concentrations (25 µM), highlighting their potential therapeutic applications in managing diabetes .

Case Studies

Several case studies have illustrated the impact of HCA on metabolic health:

  • Case Study 1 : In a cohort study involving 1,107 participants, it was found that individuals with obesity had significantly lower levels of HCA species compared to healthy controls. This correlation emphasizes the potential of HCA as a biomarker for metabolic disorders .
  • Case Study 2 : A mouse model demonstrated that HCA could prevent cholesterol gallstones, indicating its potential utility in managing biliary disorders .

Data Table: Effects of this compound on Metabolic Parameters

StudyModelKey Findings
Zheng et al., 2021PigsDecreased blood glucose; increased GLP-1 secretion with HCA administration
Zheng et al., 2021L-cell linesStimulation of GLP-1 secretion at 25 µM concentration
Liu et al., 2021Human cohortLower serum HCA levels in obese and diabetic individuals

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Hyocholic Acid’s metabolic effects?

In vitro, HCA is tested in enteroendocrine cell lines (e.g., STC-1 and NCI-H716) to assess its impact on glucagon-like peptide-1 (GLP-1) secretion. Typical protocols involve treating cells with 5–50 µM HCA for 24 hours . In vivo, C57BL/6 mice fed high-fat, high-cholesterol (HFHC) diets are used to evaluate HCA’s role in reducing hepatic steatosis and lipid peroxidation. Dosages range from 10–100 mg/kg via oral administration .

Q. What are the standard methodologies for quantifying HCA in biological samples?

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying HCA and its derivatives in serum, urine, or liver tissue. Multivariate analysis and metabolic pathway mapping are often applied to identify HCA as a biomarker in metabolic disorders .

Q. How does HCA differ structurally from other bile acids, and why is this significant?

HCA (3α, 6α, 7α-trihydroxy-5β-cholanic acid) has three hydroxyl groups, distinguishing it from cholic acid (3α, 7α, 12α-trihydroxy) and muricholic acid (6β-hydroxylated). The 6α-hydroxyl group enables unique receptor interactions, such as dual modulation of TGR5 activation and FXR inhibition, which are critical for glucose regulation .

Advanced Research Questions

Q. How does HCA’s dual action on TGR5 and FXR signaling pathways improve glucose homeostasis?

HCA activates TGR5, a G-protein-coupled receptor that stimulates GLP-1 secretion in enteroendocrine cells, while concurrently inhibiting FXR, a nuclear receptor that suppresses GLP-1 production. This dual mechanism was validated using TGR5 knockout mice and intestinal FXR activation models, showing enhanced insulin sensitivity and reduced hyperglycemia in diabetic models .

Q. What contradictions exist in HCA’s efficacy across different experimental systems?

While HCA consistently reduces hepatic steatosis in mice, its bioavailability in humans is limited due to low endogenous concentrations. Clinical cohorts show that serum HCA levels inversely correlate with diabetes risk, but translating these findings to therapeutic applications requires addressing species-specific differences in bile acid metabolism .

Q. Can HCA serve as a predictive biomarker for metabolic disorders, and what evidence supports this?

Longitudinal studies in human cohorts reveal that low serum HCA levels are strongly associated with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Metabolomic analyses identify HCA as a key node in bile acid and taurine/hypotaurine metabolic pathways, linking its deficiency to dysregulated cholesterol balance and oxidative stress .

Q. What are the challenges in designing HCA-based therapies for metabolic diseases?

Key challenges include optimizing HCA’s stability and bioavailability, as it is rapidly conjugated and excreted in humans. Comparative studies with obeticholic acid (an FXR agonist) highlight HCA’s superior safety profile but lower potency, necessitating structural analogs or combinatorial approaches .

Q. Methodological Considerations

Table 1: Key Experimental Parameters for HCA Studies

ParameterIn Vitro (Cell Models)In Vivo (Mouse Models)
Concentration/Dose 5–50 µM 10–100 mg/kg (oral)
Duration 24 hours 8–16 weeks
Key Outcomes GLP-1 secretion, proglucagon transcription Liver steatosis reduction, lipid peroxide suppression

Table 2: HCA vs. Other Bile Acids in Metabolic Regulation

Bile AcidReceptor TargetMetabolic EffectClinical Relevance
HCA TGR5↑, FXR↓Enhances GLP-1, reduces hepatic steatosisBiomarker for diabetes
Obeticholic FXR↑Improves NAFLD but causes pruritusFDA-approved for NAFLD
Cholic Acid FXR↑, TGR5↓Promotes lipid absorptionLinked to obesity

Properties

IUPAC Name

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMWHFRUGMUKF-KWXDGCAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862167
Record name Hyocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547-75-1
Record name Hyocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hyocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hyocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyocholic acid
Reactant of Route 2
Hyocholic acid
Reactant of Route 3
Hyocholic acid
Reactant of Route 4
Hyocholic acid
Reactant of Route 5
Hyocholic acid
Reactant of Route 6
Hyocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.